5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine
Overview
Description
5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine is a complex organic compound that features a pyrimidine core substituted with an iodo and a trimethylsilyl ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine typically involves multiple steps. One common method includes the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction:
Coupling Reactions: The trimethylsilyl ethynyl group can engage in coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Trimethylsilyl iodide: Used for introducing the trimethylsilyl group.
Palladium catalysts: Commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology and Medicine:
Industry: Could be used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-[(Trimethylsilyl)ethynyl]aniline: Shares the trimethylsilyl ethynyl group and is used in similar synthetic applications.
1-Iodo-2-(trimethylsilyl)acetylene: Another compound with a trimethylsilyl ethynyl group, used to study reactivity in various chemical contexts.
Uniqueness
5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine is unique due to its combination of a pyrimidine core with both an iodo and a trimethylsilyl ethynyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and development.
Properties
CAS No. |
927872-71-7 |
---|---|
Molecular Formula |
C15H17IN4OSi |
Molecular Weight |
424.31 g/mol |
IUPAC Name |
5-[2-iodo-5-(2-trimethylsilylethynyl)phenoxy]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H17IN4OSi/c1-22(2,3)7-6-10-4-5-11(16)12(8-10)21-13-9-19-15(18)20-14(13)17/h4-5,8-9H,1-3H3,(H4,17,18,19,20) |
InChI Key |
HRNWQNTXHWSENW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1)I)OC2=CN=C(N=C2N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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